molecular formula C5H5N2NaOS B14713904 Sodium methylthiouracil CAS No. 22874-42-6

Sodium methylthiouracil

Cat. No.: B14713904
CAS No.: 22874-42-6
M. Wt: 164.16 g/mol
InChI Key: KOXSMEKMHFMILE-UHFFFAOYSA-M
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Description

Sodium methylthiouracil is an organosulfur compound primarily known for its antithyroid properties. It is a derivative of thiouracil and is used to manage hyperthyroidism by inhibiting the synthesis of thyroid hormones. This compound is not commonly used in clinical settings in the United States but has found applications in other regions and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically occurs under acidic conditions, leading to the formation of the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium methylthiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium methylthiouracil has a wide range of applications in scientific research:

Mechanism of Action

Sodium methylthiouracil exerts its effects by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This inhibition reduces the formation of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid hormone levels. The compound also affects the iodination of tyrosyl residues in thyroglobulin, further contributing to its antithyroid effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition of thyroid peroxidase and its potential anti-inflammatory properties. While other antithyroid drugs share similar mechanisms, this compound’s distinct chemical structure and reactivity make it a valuable compound for various research applications .

Properties

CAS No.

22874-42-6

Molecular Formula

C5H5N2NaOS

Molecular Weight

164.16 g/mol

IUPAC Name

sodium;6-methyl-2-sulfanylidene-1H-pyrimidin-3-id-4-one

InChI

InChI=1S/C5H6N2OS.Na/c1-3-2-4(8)7-5(9)6-3;/h2H,1H3,(H2,6,7,8,9);/q;+1/p-1

InChI Key

KOXSMEKMHFMILE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)[N-]C(=S)N1.[Na+]

Origin of Product

United States

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